molecular formula C26H22OS B14592444 Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- CAS No. 61623-77-6

Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy-

Cat. No.: B14592444
CAS No.: 61623-77-6
M. Wt: 382.5 g/mol
InChI Key: FDZTUXGURQBMSS-UHFFFAOYSA-N
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Description

Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a diphenyl(phenylthio)methyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with diphenyl(phenylthio)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced through a subsequent methylation reaction using methanol and a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, followed by purification steps such as distillation and recrystallization to obtain the desired product in high purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine, nitric acid, or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated, nitrated, or alkylated benzene derivatives.

Scientific Research Applications

Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- involves its interaction with molecular targets through its aromatic and functional groups. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the electron-rich nature of the benzene ring and the presence of electron-donating and electron-withdrawing substituents. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

    Benzene, 1-methoxy-4-(phenylthio)-: Similar structure but lacks the diphenylmethyl group.

    Benzene, 1-[diphenyl(phenylthio)methyl]-: Similar structure but lacks the methoxy group.

    Benzene, 1-[diphenyl(phenylthio)methyl]-4-hydroxy-: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness: Benzene, 1-[diphenyl(phenylthio)methyl]-4-methoxy- is unique due to the presence of both the diphenyl(phenylthio)methyl and methoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

61623-77-6

Molecular Formula

C26H22OS

Molecular Weight

382.5 g/mol

IUPAC Name

1-[diphenyl(phenylsulfanyl)methyl]-4-methoxybenzene

InChI

InChI=1S/C26H22OS/c1-27-24-19-17-23(18-20-24)26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)28-25-15-9-4-10-16-25/h2-20H,1H3

InChI Key

FDZTUXGURQBMSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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